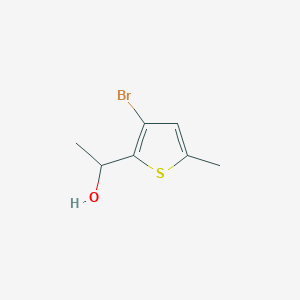
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL, also known as 3-Bromo-α,5-dimethyl-2-thiophenemethanol, is a chemical compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 . It is a useful research chemical for organic synthesis and other chemical processes .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(3-bromo-5-methyl-2-thienyl)ethanol and its InChI code is 1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 . This indicates the presence of a bromine atom, a sulfur atom, and a hydroxyl group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.12 and is in liquid form . It has a storage temperature of -10 degrees . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Potential Health Effects of Occupational Chlorinated Solvent Exposure Chlorinated solvents, including those with brominated components, are commonly used in industrial settings. Their use has been associated with various adverse health effects, such as central nervous system and liver toxicity, based on studies involving toxicology, metabolism, animal, and human research. Despite their known risks, many of these solvents continue to be used widely. The impact of occupational exposure to these compounds, including brominated variants, on health is an area of ongoing research. The need for definitive, prospective biomarker studies to better understand these effects is emphasized, pointing to a gap in current research methodologies (A. Ruder, 2006).
Novel Brominated Flame Retardants in Indoor Environments Research on novel brominated flame retardants (NBFRs) has highlighted their increasing application and presence in indoor air, dust, consumer goods, and food. This review covers 63 NBFRs, focusing on their occurrence, environmental fate, and toxicity, including those with structures similar to 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL. The findings suggest a pressing need for further research on these compounds due to large knowledge gaps, indicating that many NBFRs are not included in monitoring programs or studies. The review calls for optimized analytical methods and further research on indoor environments and potential leaching of these compounds (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Decabromodiphenyl Ethane Pollution and Toxicity
Decabromodiphenyl ethane (DBDPE), a new brominated flame retardant, is used as an alternative to decabromodiphenyl ether in various applications. Its environmental levels and human tissue burden show an upward trend. Despite its limited research, DBDPE demonstrates similar toxicity to its predecessor, affecting thyroid hormones balance and causing liver and reproductive damage. This review underscores the need for more comprehensive research on DBDPE's environmental presence and toxicological effects, suggesting it may be another persistent organic pollutant (Y. Yu, Y. Bai, T. Chen, 2018).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBGAQROGIAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)
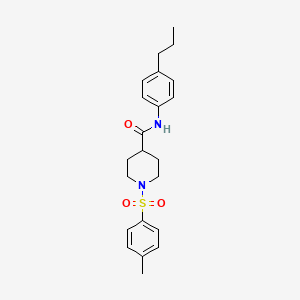
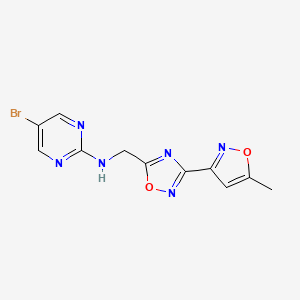
![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)
![1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2608907.png)
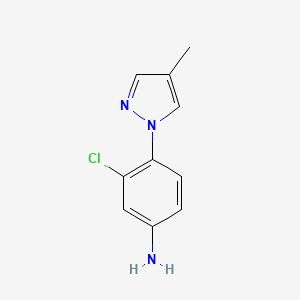
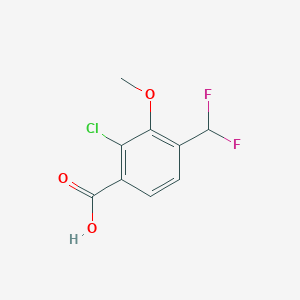
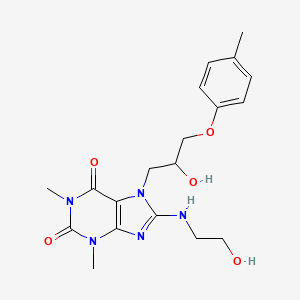
![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2608919.png)
![2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2608921.png)
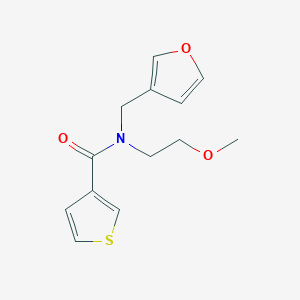
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)